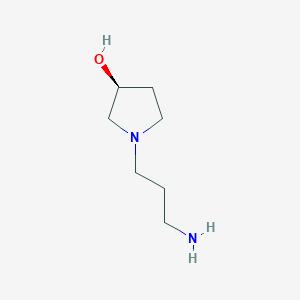

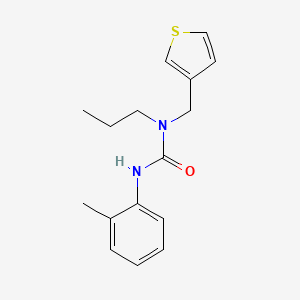

![molecular formula C7H6N4O2S B2559626 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid CAS No. 890588-01-9](/img/structure/B2559626.png)

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid” is a chemical compound with the CAS Number: 890588-01-9. It has a molecular weight of 210.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14). This code provides a standard way to encode the compound’s molecular structure .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been identified as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. These compounds are known to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to their potent antibacterial effects. The triazole hybrids exhibit broad-spectrum antibacterial activity against drug-resistant strains, making them promising candidates for developing new antibacterial agents (Li & Zhang, 2021).

Antioxidant and Antiradical Activity

Derivatives of 1,2,4-triazole have shown significant antioxidant and antiradical activities, with some being compared to biogenic amino acids like cysteine. This suggests potential for these compounds in mitigating oxidative stress and enhancing cellular protection mechanisms (Kaplaushenko, 2019).

Diverse Biological Activities

1,2,4-Triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in biological activities is attributed to the structural diversity that allows for various pharmacological interactions. This makes them a valuable scaffold in drug discovery and development for addressing multiple health conditions (Ferreira et al., 2013).

Applications in Agriculture

Amino-1,2,4-triazoles are crucial raw materials in the fine organic synthesis industry, particularly in agriculture. They form the basis for the production of pesticides, including insecticides and fungicides. Their role in enhancing agricultural productivity by protecting crops from pests and diseases is well-documented, indicating their importance beyond pharmaceutical applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, including those synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, have been identified as effective corrosion inhibitors for various metals. Their application in protecting metal surfaces from corrosion, especially in acidic environments, highlights their utility in industrial and engineering contexts (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFSYZPQLJHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)